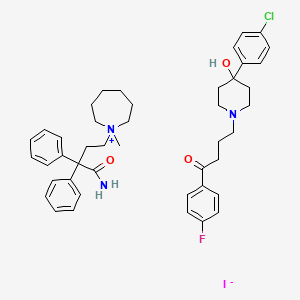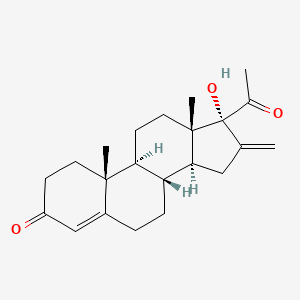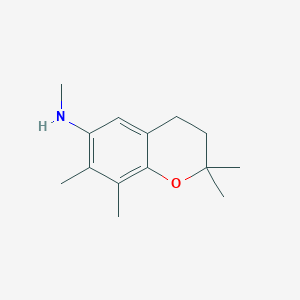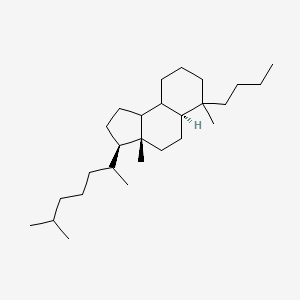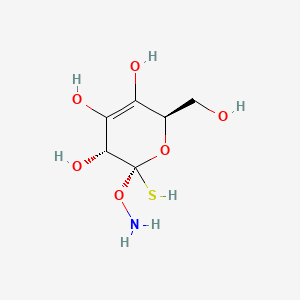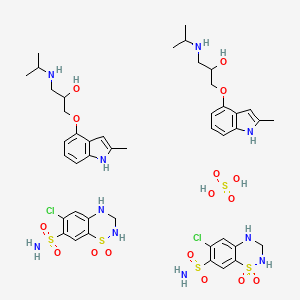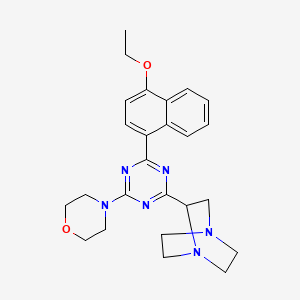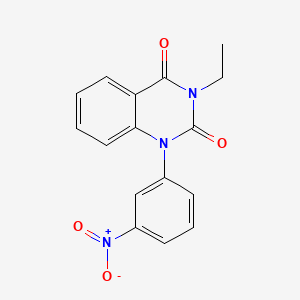
Nitraquazone
Übersicht
Beschreibung
Nitraquazone is a selective phosphodiesterase type 4 inhibitor that was first synthesized in 1984. It is a quinazolin-2,4-dione derivative and has been studied extensively for its potential therapeutic applications, particularly in the treatment of asthma and chronic obstructive pulmonary disease . The compound is known for its ability to inhibit the degradation of cyclic adenosine monophosphate, thereby exerting anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nitraquazone involves the formation of the quinazolin-2,4-dione core structure. One common method includes the cyclization of anthranilic acid derivatives with urea under acidic conditions . The reaction typically requires heating and the presence of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Nitraquazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogues.
Substitution: Substitution reactions on the quinazolinone ring can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions are various quinazolinone derivatives, each with unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Nitraquazone exerts its effects by inhibiting phosphodiesterase type 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate. By preventing this degradation, this compound increases intracellular levels of cyclic adenosine monophosphate, leading to reduced inflammation and bronchodilation . The compound targets the phosphodiesterase type 4 enzyme and modulates signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
- Rolipram
- N-acylhydrazone
- Other quinazolinone derivatives .
Eigenschaften
CAS-Nummer |
56739-21-0 |
|---|---|
Molekularformel |
C16H13N3O4 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C16H13N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h3-10H,2H2,1H3 |
InChI-Schlüssel |
GNWCRBFQZDJFTI-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Synonyme |
3-ethyl-1-(3-nitrophenyl)-2,4(1H,3H)-quinazolinedione nitraquazone TVX 2706 TVX-2706 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


